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Compound of Interest

Compound Name: SCH-900875

Cat. No.: B3064259 Get Quote

These application notes provide detailed protocols for the in vitro assessment of SCH-900875
(also known as ulixertinib or BVD-523), a potent and reversible inhibitor of ERK1/2 kinases.

The provided methodologies are intended for researchers, scientists, and professionals in drug

development.

Mechanism of Action:

SCH-900875 is an orally available, ATP-competitive inhibitor of extracellular signal-regulated

kinase (ERK) 1 and 2.[1][2][3] By inhibiting ERK1/2, SCH-900875 effectively blocks the

activation of the downstream signaling pathway.[1][4] The mitogen-activated protein kinase

(MAPK)/ERK pathway is a critical signaling cascade that is frequently upregulated in various

cancers and plays a central role in tumor cell proliferation, differentiation, and survival.[1][4][5]

SCH-900875's inhibition of this pathway leads to a reduction in ERK-dependent tumor cell

proliferation and survival.[1][4]
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Caption: MAPK/ERK Signaling Pathway and the inhibitory action of SCH-900875.

Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of SCH-900875 from various

assays.
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Assay Type Target Cell Line Parameter Value Reference

Kinase Assay ERK2 - IC50 <0.3 nM [3][6]

Kinase Assay ERK1 - Ki <0.3 nM [7]

Functional

Assay

Phospho-

RSK
A375 IC50 0.14 µM [6]

Antiproliferati

ve Assay

Cell

Proliferation
A375 IC50 180 nM [6]

Experimental Protocols
ERK2 Kinase Inhibition Assay (Biochemical Assay)
This protocol describes a method to determine the in vitro inhibitory activity of SCH-900875
against purified ERK2 enzyme.

Experimental Workflow:
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Caption: Workflow for the ERK2 Kinase Inhibition Assay.
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Materials:

Enzyme: Purified, MEK-activated ERK2 protein.[6]

Substrate: Erktide peptide (IPTTPITTTYFFFK).[6]

Cofactor: Adenosine triphosphate (ATP).[6]

Assay Buffer: 50 mM Tris (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, 10 mM DTT, and 0.01%

(v/v) CHAPS.[6]

Test Compound: SCH-900875 (ulixertinib).

Plate: 384-well polypropylene plate.[6]

Detection System: RapidFire Mass Spectrometry platform.[6]

Procedure:

Compound Preparation: Prepare a 12-point dilution series of SCH-900875, typically from 100

µM down to 0.1 nM, in DMSO. The final DMSO concentration in the assay should be 1%.[6]

Enzyme Preparation: Prepare a solution of 1.2 nM ERK2 protein in the assay buffer.[6]

Assay Plate Setup: Dispense 10 µL of the prepared ERK2 enzyme solution into each well of

a 384-well polypropylene plate containing the test compound and reference controls.[6]

Pre-incubation: Incubate the plate for 20 minutes at room temperature to allow the

compound to bind to the enzyme.[6]

Reaction Initiation: Add 10 µL of the substrate solution, consisting of 16 µM Erktide and 120

µM ATP in assay buffer, to each well to start the kinase reaction.[6]

Incubation: The reaction is allowed to proceed for a set amount of time (e.g., ≥10 minutes).

[7]

Detection: Stop the reaction and measure the levels of both the unphosphorylated Erktide

substrate and the phosphorylated Erktide product using a RapidFire Mass Spectrometry
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platform.[6]

Data Analysis: Calculate the percent inhibition for each compound concentration and

determine the IC50 value by fitting the data to a dose-response curve.

A375 Cell Proliferation Assay (Cell-Based Assay)
This protocol outlines a method to assess the antiproliferative effect of SCH-900875 on the

A375 human melanoma cell line, which harbors a BRAF V600E mutation.[6]

Experimental Workflow:
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Caption: Workflow for the A375 Cell Proliferation Assay.
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Materials:

Cell Line: A375 human melanoma cells.[6]

Cell Culture Medium: DMEM supplemented with 10% (v/v) Fetal Calf Serum and 1% (v/v) L-

Glutamine.[6]

Test Compound: SCH-900875 (ulixertinib).

Plate: Black, 384-well Costar plates.[6]

Fixing Solution: 12% formaldehyde in PBS/A.[6]

Staining Solution: Hoechst 33342.[6]

Imaging System: Cellomics ArrayScan VTI or a similar high-content imaging system.[6]

Procedure:

Cell Culture: Maintain A375 cells in DMEM supplemented with 10% FCS and 1% L-

Glutamine at 37°C in a humidified atmosphere with 5% CO₂.[6]

Cell Seeding: Harvest the cells and dispense 200 cells in 40 µL of cell media into each well

of a black, 384-well plate.[6]

Overnight Incubation: Incubate the plate overnight at 37°C, 90% relative humidity, and 5%

CO₂.[6]

Compound Addition: Prepare a 12-point dilution series of SCH-900875, typically from 30 µM

down to 0.03 nM. Add the compound to the inner 308 wells of the plate using an acoustic

dispenser. The final DMSO concentration should be 0.3%.[6]

Incubation: Incubate the cell plates for 72 hours at 37°C.[6]

Cell Fixing and Staining: Add 20 µL of 12% formaldehyde in PBS/A (for a final concentration

of 4%) and a 1:2000 dilution of Hoechst 33342 to each well. Incubate for 30 minutes at room

temperature.[6]
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Washing: Wash the cells with PBS/A.[6]

Imaging and Analysis: Acquire images of the cell nuclei using a Cellomics ArrayScan VTI

imaging system. The number of cells per well is determined by counting the stained nuclei.

Data Analysis: Calculate the percent inhibition of cell proliferation for each compound

concentration relative to vehicle-treated controls and determine the IC50 value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Ulixertinib | C21H22Cl2N4O2 | CID 11719003 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. go.drugbank.com [go.drugbank.com]

3. medchemexpress.com [medchemexpress.com]

4. pryzm.ozmosi.com [pryzm.ozmosi.com]

5. biomed-valley.com [biomed-valley.com]

6. selleckchem.com [selleckchem.com]

7. aacrjournals.org [aacrjournals.org]

To cite this document: BenchChem. [Application Notes: In Vitro Assays for SCH-900875
(Ulixertinib)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3064259#sch-900875-in-vitro-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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